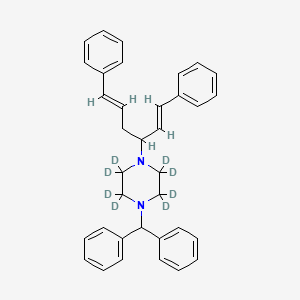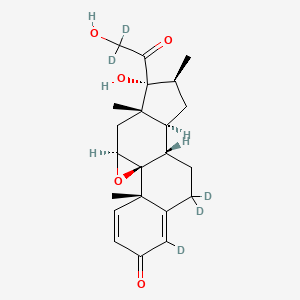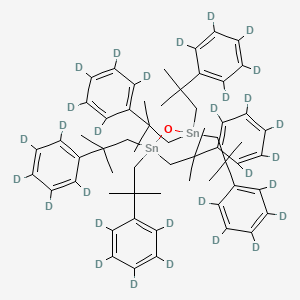
Fenbutatin Oxide-d30 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenbutatin oxide-d30 is a deuterium-labeled version of Fenbutatin oxide, an organotin acaricide. This compound is primarily used in agricultural settings to control mite infestations, including red spider mites, rust mites, and spider mites . The incorporation of stable heavy isotopes like deuterium into drug molecules is a common practice in drug development, largely for quantitation purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenbutatin oxide-d30 involves the deuteration of Fenbutatin oxide. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Fenbutatin oxide-d30 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenbutatin oxide-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenbutatin oxide-d30 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Fenbutatin oxide-d30 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving the metabolism and distribution of organotin compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: Applied in agricultural settings to control mite infestations and improve crop yields.
Mechanism of Action
Fenbutatin oxide-d30 exerts its effects by inhibiting mitochondrial ATP synthase, an enzyme crucial for cellular respiration. This inhibition disrupts the production of ATP, leading to the death of mites . The molecular targets involved in this process include the mitochondrial ATP synthase complex and associated pathways .
Comparison with Similar Compounds
Similar Compounds
Fenbutatin oxide: The non-deuterated version of Fenbutatin oxide-d30.
Fentin: Another organotin compound used as a pesticide.
Cyhexatin: An organotin acaricide similar to Fenbutatin oxide.
Uniqueness
Fenbutatin oxide-d30 is unique due to its deuterium labeling, which enhances its stability and allows for more precise quantitation in scientific studies. This makes it particularly valuable in research settings where accurate measurement of compound distribution and metabolism is crucial .
Properties
Molecular Formula |
C60H78OSn2 |
|---|---|
Molecular Weight |
1082.9 g/mol |
IUPAC Name |
tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]-tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]stannyloxystannane |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/i6*4D,5D,6D,7D,8D;;; |
InChI Key |
HOXINJBQVZWYGZ-BMWBCSLVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)C[Sn](CC(C)(C)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O[Sn](CC(C)(C)C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])CC(C)(C)C6=C(C(=C(C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


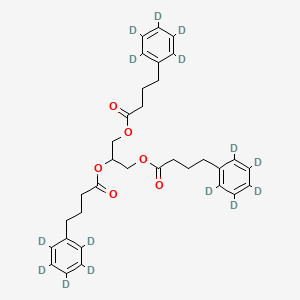

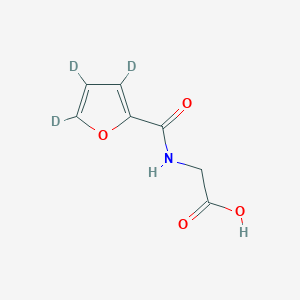
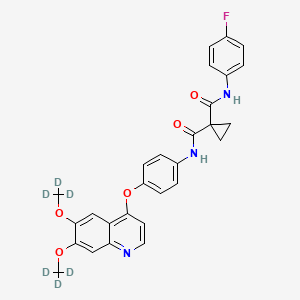
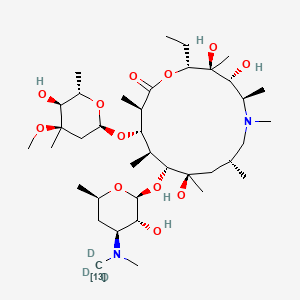
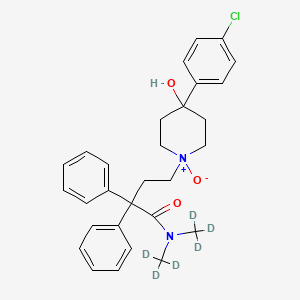
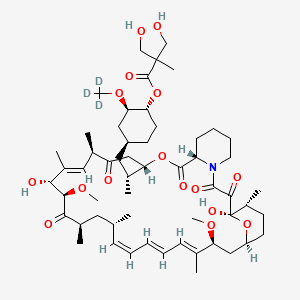
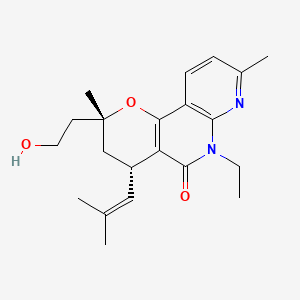
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
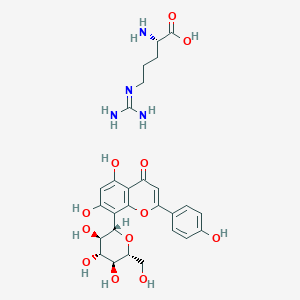
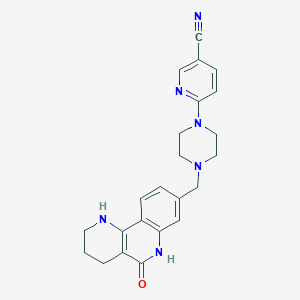
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
